5-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Description
5-Chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a pyridine-3-carboxamide derivative featuring:
- A chloro substituent at position 5 of the pyridine ring.
- An oxolan-3-yloxy (tetrahydrofuran-3-yloxy) group at position 6.
- A 3-(2-methyl-1,3-thiazol-4-yl)phenyl group as the N-substituent.
Properties
IUPAC Name |
5-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-12-23-18(11-28-12)13-3-2-4-15(7-13)24-19(25)14-8-17(21)20(22-9-14)27-16-5-6-26-10-16/h2-4,7-9,11,16H,5-6,10H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRXLJPEBFPBGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(N=C3)OC4CCOC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and pyridine intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The pyridine ring can be synthesized through various methods, including the Chichibabin synthesis .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
5-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity . The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
5-Chloro-N-(3-fluorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide (CAS 1903654-77-2)
Key Differences :
- The N-substituent is a 3-fluorophenyl group instead of 3-(2-methyl-1,3-thiazol-4-yl)phenyl .
- Molecular Formula : C₁₆H₁₄ClFN₂O₃ vs. C₂₀H₁₇ClN₂O₃S (target compound).
- The methyl group on the thiazole may enhance metabolic stability compared to the fluorine atom in the analog, which is more electronegative and polar .
Table 1: Physicochemical Comparison
| Property | Target Compound | 3-Fluorophenyl Analog |
|---|---|---|
| Molecular Weight | 396.88 g/mol | 336.75 g/mol |
| LogP (Predicted) | ~3.2 | ~2.8 |
| Hydrogen Bond Acceptors | 6 | 5 |
MTEP [3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine Hydrochloride]
Key Differences :
- MTEP features a thiazole-ethynyl-pyridine scaffold, whereas the target compound has a thiazole-phenyl-carboxamide linkage.
- Pharmacological Relevance : MTEP is a well-characterized mGluR5 antagonist used in neuropharmacology studies . The target compound’s phenyl-thiazole group may alter receptor binding kinetics compared to MTEP’s rigid ethynyl linker.
Structural Implications :
- The ethynyl group in MTEP provides rigidity, favoring a linear conformation for receptor interaction.
6-Chloro-N-[5-(2-(cyclohexylamino)pyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N-methylpyridine-3-carboxamide
Key Differences :
- This compound (CAS 365429-76-1) has a thiazol-2-yl group with a pyridinylamino substituent, contrasting with the target’s thiazol-4-yl-phenyl group.
- The N-methyl on the carboxamide may decrease hydrogen-bonding capacity relative to the target’s unsubstituted amide .
Table 2: Functional Group Comparison
| Feature | Target Compound | CAS 365429-76-1 |
|---|---|---|
| Thiazole Position | 4-position | 2-position |
| Amide Substituent | 3-(2-Methylthiazol-4-yl)phenyl | N-methyl, pyridinylamino-thiazole |
| Predicted Solubility | Moderate (logP ~3.2) | Low (logP ~4.0) |
Characterization Tools :
- X-ray crystallography (SHELX, ORTEP) and NMR () are critical for confirming the structure of such complex heterocycles.
Biological Activity
5-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature regarding its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridine ring, a thiazole moiety, and an oxolane ether. Its molecular formula is C18H19ClN2O2S, and it has notable characteristics such as:
- Molecular Weight : 348.87 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of cell death pathways .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several bacterial strains. In particular, it exhibited significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
In animal models, this compound demonstrated anti-inflammatory properties by reducing levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in serum. This suggests that the compound may be beneficial in treating inflammatory diseases such as rheumatoid arthritis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Activity Implication |
|---|---|
| Chloro Group | Enhances lipophilicity and binding affinity to targets |
| Thiazole Moiety | Contributes to anticancer activity through interaction with cellular pathways |
| Oxolane Ether | Improves solubility and bioavailability |
Case Studies
- Anticancer Activity in Breast Cancer Models : A study evaluated the effect of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis confirmed increased apoptosis rates .
- Antimicrobial Efficacy Against MRSA : In a clinical isolate study, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). It showed an MIC of 16 µg/mL, suggesting potential use in treating resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
